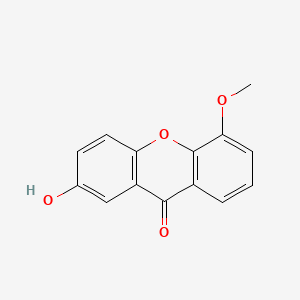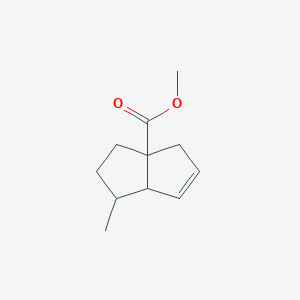
(4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid is a chemical compound that belongs to the class of phosphonic acids. These compounds are characterized by the presence of a phosphorus atom bonded to an organic moiety and two hydroxyl groups. This particular compound is notable for its unique structure, which includes an ethoxy group and a phosphonic acid group, making it a subject of interest in various scientific fields .
Métodos De Preparación
The synthesis of (4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid typically involves the reaction of ethyl acetoacetate with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require a controlled temperature and the presence of a base to neutralize the by-products. Industrial production methods may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
(4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphonate esters.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Aplicaciones Científicas De Investigación
(4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex phosphonic acid derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group can mimic the transition state of enzyme substrates, leading to enzyme inhibition. This property makes it a valuable tool in the study of enzyme kinetics and the development of enzyme inhibitors .
Comparación Con Compuestos Similares
(4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid can be compared with other phosphonic acids, such as:
Phosphonic acid: The parent compound, which lacks the ethoxy and oxo groups.
(2-Aminoethyl)phosphonic acid: Contains an amino group instead of the ethoxy group.
(3-Aminopropyl)phosphonic acid: Contains a longer carbon chain with an amino group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
66110-20-1 |
|---|---|
Fórmula molecular |
C6H11O5P |
Peso molecular |
194.12 g/mol |
Nombre IUPAC |
(4-ethoxy-4-oxobut-2-enyl)phosphonic acid |
InChI |
InChI=1S/C6H11O5P/c1-2-11-6(7)4-3-5-12(8,9)10/h3-4H,2,5H2,1H3,(H2,8,9,10) |
Clave InChI |
ZJCXYBHOXPBSFL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)

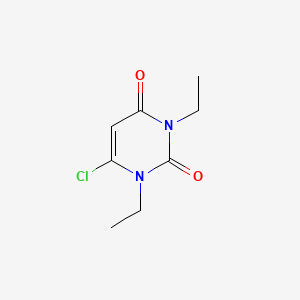
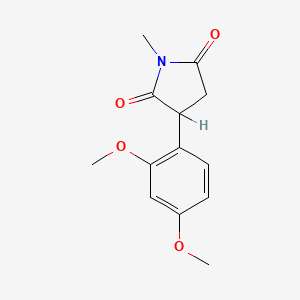
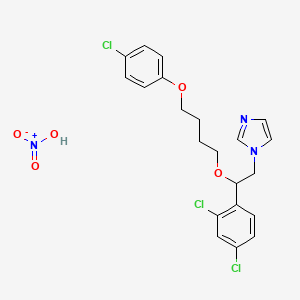
![4,4'-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide](/img/structure/B14470552.png)
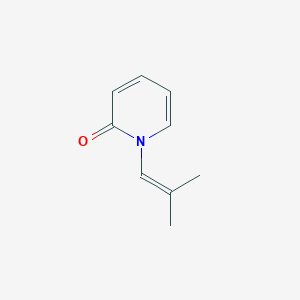

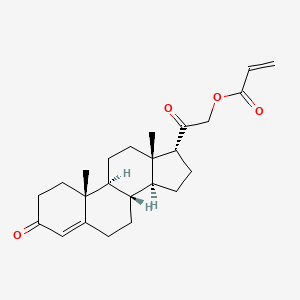
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)

